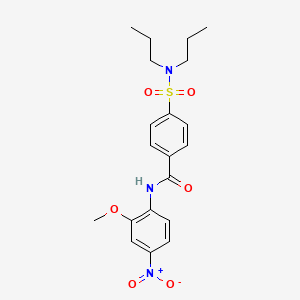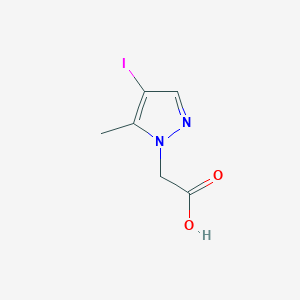
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride is a chemical compound that features a furan ring, a benzyl group with a methylsulfanyl substituent, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Introduction of the 4-Methylsulfanyl-Benzyl Group: This step involves the reaction of the furan-2-ylmethyl intermediate with a benzyl halide that has a methylsulfanyl substituent.
Formation of the Amine Hydrochloride:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the methylsulfanyl group can be oxidized under suitable conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the methylsulfanyl group can yield the corresponding methyl group.
Applications De Recherche Scientifique
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and the amine group can interact with enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine: Without the hydrochloride salt.
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine acetate: With an acetate salt instead of hydrochloride.
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine sulfate: With a sulfate salt.
Uniqueness
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylsulfanylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-16-13-6-4-11(5-7-13)9-14-10-12-3-2-8-15-12;/h2-8,14H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFSFMHXCKHNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2673394.png)
![5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673397.png)
![2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide](/img/structure/B2673398.png)
![3-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2673399.png)

![4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2673401.png)
![N-cyclopentyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2673403.png)
![3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide](/img/structure/B2673410.png)


![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2673414.png)
